molecular formula C5H4FNO5S B2436639 Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate CAS No. 2031268-76-3

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2436639
CAS No.: 2031268-76-3
M. Wt: 209.15
InChI Key: QTPGOMWQOARRQY-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable reagent in various chemical reactions.

Chemical Reactions Analysis

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate involves the interaction of the fluorosulfonyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

methyl 5-fluorosulfonyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGOMWQOARRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-76-3
Record name methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate
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